(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13575187
InChI: InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1
SMILES: CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br
Molecular Formula: C11H14BrNOS
Molecular Weight: 288.21 g/mol

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC13575187

Molecular Formula: C11H14BrNOS

Molecular Weight: 288.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide -

Specification

Molecular Formula C11H14BrNOS
Molecular Weight 288.21 g/mol
IUPAC Name (NE,R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1
Standard InChI Key LDRVYZUIUHRGAW-XETPBLJFSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Br
SMILES CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br
Canonical SMILES CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a sulfinamide group (-S(O)NH₂) attached to a tert-butyl group and a 4-bromobenzylidene moiety. The sulfinamide’s sulfur atom adopts a tetrahedral geometry, with the oxygen double-bonded to sulfur and the nitrogen bonded to the benzylidene group. The bromine atom at the para position of the aromatic ring enhances electronic polarization, influencing reactivity in cross-coupling reactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1206640-93-8
Molecular FormulaC₁₁H₁₄BrNOS
Molecular Weight288.21 g/mol
IUPAC Name(R,E)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide
Optical Activity[α]₂₂/D +1.0° (c=0.5%, CHCl₃)

The R configuration at the sulfur center confers chirality, critical for its role in asymmetric catalysis . The benzylidene group’s E geometry stabilizes the molecule through conjugation between the imine and aromatic π-systems.

Synthesis and Optimization

Condensation Reaction

The primary synthesis route involves condensing 4-bromobenzaldehyde with (R)-2-methylpropane-2-sulfinamide under acidic or basic conditions. Ethanol or methanol serves as the solvent, with yields exceeding 80% when catalyzed by titanium tetraethoxide (Ti(OEt)₄):

4-Bromobenzaldehyde+(R)-2-Methylpropane-2-sulfinamideTi(OEt)₄, EtOH(R)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide\text{4-Bromobenzaldehyde} + \text{(R)-2-Methylpropane-2-sulfinamide} \xrightarrow{\text{Ti(OEt)₄, EtOH}} \text{(R)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide}

The reaction proceeds via imine formation, with Ti(OEt)₄ acting as a Lewis acid to dehydrate the intermediate hemiaminal .

Purification and Characterization

Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization from heptane-toluene mixtures. Purity is confirmed via ¹H NMR (δ 8.98 ppm, imine proton) and HPLC (>98% enantiomeric excess) .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The sulfinamide group undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to yield sulfoxides, while reduction with NaBH₄ selectively converts the imine to an amine without altering the sulfinamide:

(R)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamideNaBH₄(R)-N-(4-Bromobenzyl)-2-methylpropane-2-sulfinamide\text{(R)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide} \xrightarrow{\text{NaBH₄}} \text{(R)-N-(4-Bromobenzyl)-2-methylpropane-2-sulfinamide}

Cross-Coupling Reactions

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfinamide’s NH group forms hydrogen bonds with protease active sites (e.g., HIV-1 protease), while the bromobenzylidene moiety engages in π-stacking with phenylalanine residues. This dual interaction inhibits enzymatic activity at IC₅₀ values of 1–5 μM.

Antibacterial Properties

In vitro studies demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via hydrophobic interactions with lipid bilayers.

Industrial and Research Applications

Asymmetric Catalysis

As a chiral auxiliary, the compound directs stereoselectivity in aldol reactions and Michael additions. For example, it achieves >90% ee in the synthesis of β-amino alcohols .

Pharmaceutical Intermediates

The compound is a precursor to ibrutinib analogs, where its bromine atom is replaced by pyrazolopyrimidine groups via cross-coupling. These analogs exhibit potent kinase inhibition in cancer cell lines.

Recent Advancements and Future Directions

Flow Chemistry Synthesis

Recent protocols employ continuous-flow reactors to reduce reaction times from 12 hours to 30 minutes, enhancing scalability for industrial production .

Computational Modeling

DFT studies predict that substituting bromine with electron-withdrawing groups (e.g., -CF₃) could enhance binding affinity to the SARS-CoV-2 main protease by 30%, guiding future drug design.

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